4-Bromo-1-chloro-2-phenoxybenzene
Description
4-Bromo-1-chloro-2-phenoxybenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine at position 4, chlorine at position 1, and a phenoxy group (-OPh) at position 2. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromine and chlorine atoms enhance electrophilic substitution reactivity, while the phenoxy group introduces resonance effects that influence regioselectivity in subsequent reactions.
Properties
IUPAC Name |
4-bromo-1-chloro-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMGGUAMZWIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-phenoxybenzene typically involves the halogenation of phenoxybenzene derivatives. One common method includes the bromination and chlorination of 2-phenoxybenzene. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-chloro-2-phenoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like bromine and chlorine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the phenoxy group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine or chlorine substituents.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
Chemistry
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its ability to participate in electrophilic and nucleophilic substitution reactions makes it valuable for constructing various chemical frameworks.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used to create complex organic compounds through various reaction pathways. |
| Reaction Mechanisms | Studied for understanding reaction mechanisms due to its unique substitution pattern. |
Biology
In biological research, 4-Bromo-1-chloro-2-phenoxybenzene is utilized to investigate enzyme inhibition and receptor binding interactions. Its structural properties allow it to interact with biological macromolecules, making it a candidate for studying potential therapeutic effects.
| Biological Interaction | Example |
|---|---|
| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in metabolic pathways. |
| Receptor Binding | Assessed for binding affinities with various receptors, contributing to drug discovery efforts. |
Medicine
This compound acts as a precursor in the synthesis of drugs targeting specific diseases. Notable examples include its role in developing compounds that modulate biological pathways relevant to conditions like diabetes.
Case Study 1: Enzyme Inhibition
A study examined the inhibitory effects of this compound on the enzyme InhA, which is crucial in bacterial metabolism. The compound demonstrated significant antibacterial activity in vitro and in vivo, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Drug Synthesis
Research highlighted the synthesis of dapagliflozin from this compound as an intermediate. The process involved several steps, including halogenation and reduction reactions, showcasing the compound's utility in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine and chlorine substituents enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Compounds such as 4-Bromo-1-chloro-2-isopropoxybenzene (CAS 637022-52-7, similarity score: 0.68–0.83) and 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6, similarity score: 0.91) differ in the alkoxy substituent at position 2 . Key distinctions include:
- Electronic Effects: Methoxy (-OMe) is electron-donating via resonance, activating the ring toward electrophilic substitution.
- Steric Hindrance: The phenoxy group’s bulkiness reduces reactivity at ortho positions compared to smaller alkoxy groups like methoxy.
- Boiling Points: Larger substituents (e.g., phenoxy) increase molecular weight and van der Waals forces, leading to higher boiling points than methoxy or isopropoxy analogs.
Halogenated Derivatives with Fluorine Substituents
Fluorinated analogs like 1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8) and 1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5) highlight the impact of fluorine’s electronegativity :
- Reactivity: Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution rates compared to phenoxy-substituted compounds.
Bromomethyl and Reactive Functional Groups
Compounds such as 4-Bromo-2-(bromomethyl)-1-chlorobenzene (CAS 149965-41-3) and 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene (CAS N/A) feature reactive bromomethyl or nitro groups :
- Synthetic Utility : Bromomethyl groups enable nucleophilic substitutions or cross-coupling reactions, whereas nitro groups facilitate reductions to amines.
- Stability: Bromomethyl derivatives are more prone to hydrolysis than phenoxy-substituted compounds, requiring careful storage conditions.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1-chloro-2-phenoxybenzene, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Start with a halogenated benzene derivative (e.g., 1-chloro-2-phenoxybenzene) and perform bromination using electrophilic aromatic substitution. The bromine position (para to chloro) is influenced by directing effects of substituents.
- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). For example, use FeBr₃ as a Lewis catalyst in anhydrous conditions to enhance regioselectivity.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Monitor purity using GC (>97% purity as per similar bromo-chloro-aryl compounds) .
Q. What analytical techniques are critical for characterizing this compound, and how can data contradictions be resolved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns. For example, coupling constants in aromatic regions distinguish ortho/para substituents.
- Gas Chromatography (GC) : Verify purity (>97% as standard for halogenated aromatics) and detect volatile impurities .
- Resolution of Contradictions : If NMR signals overlap, employ 2D NMR (e.g., HSQC) or cross-reference with high-resolution mass spectrometry (HRMS) to resolve ambiguities.
Q. How can solvent selection impact recrystallization efficiency for this compound?
- Methodology :
- Test solvent pairs (e.g., ethanol/water, dichloromethane/hexane) based on polarity. For halogenated aromatics, low-polarity solvents often yield better crystals.
- Monitor melting points (mp) to assess crystallinity. Similar compounds (e.g., 4-Bromo-2-chlorobenzonitrile) show mp 67–68°C, suggesting comparable recrystallization behavior .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The bromine atom (better leaving group than chlorine) reacts preferentially with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water at 80°C.
- Electronic Effects : The electron-withdrawing phenoxy group deactivates the ring, slowing oxidative addition. Optimize ligand systems (e.g., SPhos) to enhance catalytic efficiency .
Q. What strategies are effective in minimizing dehalogenation side reactions during metal-catalyzed transformations?
- Methodology :
- Catalyst Selection : Use Pd catalysts with bulky ligands (XPhos) to suppress β-hydride elimination.
- Temperature Control : Maintain reactions below 100°C (e.g., 80°C in DMF) to prevent thermal degradation. Enthalpy of vaporization data (ΔHvap ≈ 40.7 kJ/mol for similar polyhalobenzenes) informs solvent stability .
Q. How can computational chemistry predict regioselectivity in substitution reactions involving this compound?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces.
- Compare activation energies for bromine vs. chlorine substitution. For example, bromine’s lower C-Br bond dissociation energy (~70 kcal/mol) makes it more reactive than C-Cl (~85 kcal/mol) .
Q. What mechanistic insights explain competing pathways in nucleophilic aromatic substitution (NAS) reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
